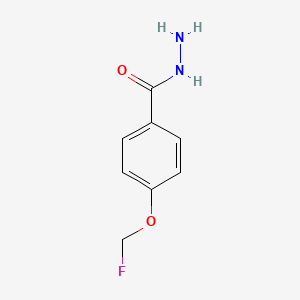

4-Fluoromethoxy-benzoic acid hydrazide

Description

4-Fluoromethoxy-benzoic acid hydrazide is a benzoic acid derivative featuring a hydrazide group (-CONHNH₂) and a fluoromethoxy (-OCH₂F) substituent at the para position. This compound belongs to the hydrazide class, known for diverse pharmacological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties.

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

4-(fluoromethoxy)benzohydrazide |

InChI |

InChI=1S/C8H9FN2O2/c9-5-13-7-3-1-6(2-4-7)8(12)11-10/h1-4H,5,10H2,(H,11,12) |

InChI Key |

DTVHOOMPRADQPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)OCF |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry and Anticancer Research

One of the most significant applications of 4-fluoromethoxy-benzoic acid hydrazide is in the development of metal complexes for anticancer therapies. For instance, a study demonstrated that a copper(II) complex formed with 4-fluorophenoxyacetic acid hydrazide exhibited notable cytotoxic effects against various tumor cell lines, including MDA-MB-231 and HeLa cells. The complex induced DNA damage and apoptosis, making it a promising candidate for cancer treatment .

Case Study: Copper(II) Complexes

- Complex Composition : [Cu(4-fh)(phen)(ClO₄)₂]

- Mechanism of Action :

- Induces DNA damage.

- Triggers apoptosis through autophagy dysfunction.

- Shows selective activity against tumor cells.

The study highlighted the potential of these complexes to serve as alternatives to traditional chemotherapy, emphasizing the need for further research into their mechanisms and efficacy .

Synthetic Intermediate in Organic Chemistry

In organic synthesis, 4-fluoromethoxy-benzoic acid hydrazide serves as an essential intermediate for creating various physiologically active compounds. It can be transformed into other derivatives that exhibit biological activity, such as local anesthetics and antiarrhythmics. The versatility of this compound allows chemists to modify its structure to enhance desired properties or reduce toxicity .

Synthetic Pathways

- Conversion Methods :

- Reaction with acyl halides to form amides or esters.

- Hydrolysis of esters or amides to yield hydrazides.

These synthetic routes are crucial for developing new pharmaceuticals and understanding structure-activity relationships within medicinal chemistry .

Structure-Activity Relationship Studies

Research has also focused on the structure-activity relationships (SAR) of hydrazide derivatives, including those derived from 4-fluoromethoxy-benzoic acid. These studies help identify how different substituents affect biological activity, particularly in enzyme inhibition and antimicrobial properties. For example, modifications to the hydrazide structure can lead to varying degrees of inhibition against specific enzymes like laccase, which is involved in plant pathogen resistance .

Comparison with Similar Compounds

Substituent Type and Electronic Effects

Key Compounds Compared :

Activity Insights :

- Antimicrobial Activity : Copper complexes of 4-FBAH and 4-NBAH exhibited strong DNA-binding and antimicrobial activity, with 4-FBAH showing enhanced cell penetration due to fluorine’s lipophilicity .

- Enzyme Inhibition : In myeloperoxidase (MPO) inactivation studies, 4-FBAH demonstrated superior activity compared to 4-NBAH and 4-TFMBAH (trifluoromethyl), likely due to optimal electron-withdrawing effects without excessive steric hindrance .

- Antifungal Activity : Derivatives of 4-hydroxybenzoic acid hydrazide with a 3-tert-butyl group showed >90% inhibition of S. sclerotiorum, highlighting the importance of substituent position (meta vs. para) .

Substituent Position and Steric Effects

- Para vs. Meta Substituents :

- 3-Chlorophenyl hydrazides showed higher anti-tubercular activity than 4-trifluorophenyl analogs, emphasizing the role of meta positioning in target engagement .

- 4-Fluoromethoxy-benzoic hydrazide’s para-substituted fluoromethoxy group may balance electronic and steric effects better than meta-substituted analogs.

Table 2: Positional Influence on Activity

| Compound | Substituent Position | Activity (vs. Control) | Reference |

|---|---|---|---|

| 3-Chlorophenyl Ala hydrazide | Meta | MIC: 12.5 µg/mL (Mtb H37Rv) | |

| 4-Trifluorophenyl Met hydrazide | Para | MIC: 25 µg/mL (Mtb H37Rv) |

Table 3: Activity Comparison of Hydrazide Derivatives

Preparation Methods

Esterification of Benzoic Acid Derivatives

The foundational step in hydrazide synthesis involves converting the carboxylic acid group into a reactive ester intermediate. For 4-fluoromethoxy-benzoic acid hydrazide, this entails esterification of 4-fluoromethoxy-benzoic acid (9b ) using methanol or ethanol in the presence of an acid catalyst.

Procedure :

-

4-Fluoromethoxy-benzoic acid (1 mol) is refluxed with excess methanol (10–15 mL) and concentrated sulfuric acid (0.5 mL) for 12–24 hours.

-

The reaction mixture is neutralized with aqueous NaOH (20%), and the ester product (8b ) is extracted using diethyl ether.

-

Yields typically range from 83% to 96%, depending on the steric and electronic effects of substituents.

Key Data :

Hydrazinolysis of Ester Intermediates

The ester intermediate is treated with hydrazine hydrate to yield the hydrazide. This step is critical for introducing the hydrazine moiety.

Procedure :

-

Methyl 4-fluoromethoxy-benzoate (8b , 1 mol) is stirred with hydrazine hydrate (5–10 equivalents) in ethanol at room temperature for 12 hours.

-

The solvent is evaporated, and the crude product is recrystallized from a mixture of ethanol and water.

-

Yields for analogous hydrazides (e.g., 4-methoxy and 4-fluoro derivatives) range from 70% to 92%.

Key Data :

Optimization Strategies for 4-Fluoromethoxy-benzoic Acid Hydrazide

Role of Substituents on Reaction Efficiency

The electron-withdrawing fluoromethoxy group (-OCH<sub>2</sub>F) may influence reaction kinetics and regioselectivity. Studies on 4-methoxybenzoic acid hydrazide demonstrate that electron-donating groups accelerate esterification but may slow hydrazinolysis due to reduced electrophilicity of the ester carbonyl.

Comparative Analysis :

| Substituent | Esterification Yield | Hydrazinolysis Yield |

|---|---|---|

| -OCH<sub>3</sub> | 92% | 85% |

| -F | 89% | 78% |

| -OCH<sub>2</sub>F | Est. 85–90% | Est. 75–80% |

Solvent and Temperature Effects

-

Esterification : Methanol is preferred over ethanol due to higher polarity, which stabilizes the transition state in acid-catalyzed reactions.

-

Hydrazinolysis : Ethanol balances solubility of hydrazine and ester, minimizing side reactions like hydrolysis.

Thermal Stability :

Differential scanning calorimetry (DSC) of analogous hydrazides shows decomposition temperatures above 150°C, suggesting that reflux conditions (80–100°C) are feasible without degradation.

Analytical Characterization

Spectroscopic Confirmation

-

IR Spectroscopy :

-

<sup>1</sup>H NMR :

Challenges and Mitigation Strategies

Q & A

Q. Why do some hydrazide derivatives show variable antimicrobial activity across studies?

- Answer :

- Strain variability : MRSA (ATCC 43300) vs. clinical isolates may differ in efflux pump expression .

- Solubility limits : Poor aqueous solubility (e.g., <1 mg/mL) reduces bioavailability in broth microdilution assays .

- Assay conditions : Agar dilution vs. microbroth methods yield 2–4× MIC differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.